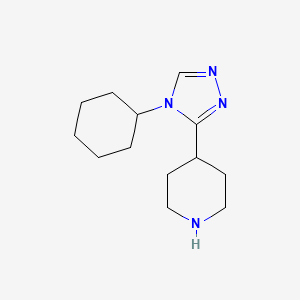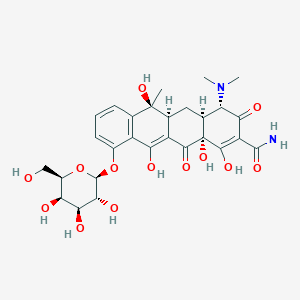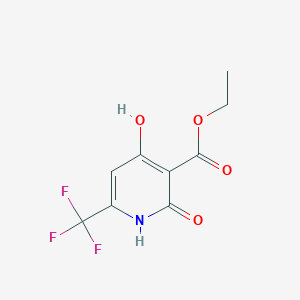
オキセパン-4-カルボン酸
概要
説明
Oxepane-4-carboxylic acid is a cyclic organic compound with the molecular formula C7H12O3. It is a carboxylic acid derivative of oxepane, which is a seven-membered cyclic ether. This compound has gained significant attention due to its potential biological and industrial applications.
科学的研究の応用
Oxepane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: Oxepane-4-carboxylic acid is used in the production of polymers, resins, and other industrial materials.
作用機序
Target of Action
Oxepane-4-carboxylic acid is a central motif in many biologically important molecules . . It’s worth noting that oxepanes are found in a wide range of natural products , suggesting they may interact with a variety of biological targets.
Mode of Action
It’s known that oxepanes are synthesized through various methods including radical cyclizations, lewis acid-mediated cyclizations, ring closing-metathesis, nicholas–ferrier rearrangement, homologations, and ring-expansion strategies . These processes could potentially influence the interaction of Oxepane-4-carboxylic acid with its targets.
Biochemical Pathways
For instance, they play essential roles as photosynthetic intermediates in C4 plants .
Pharmacokinetics
The synthesis of oxepanes often presents a challenge due to consequential entropic and enthalpic barriers , which could potentially impact the bioavailability of Oxepane-4-carboxylic acid.
Result of Action
Given that oxepanes are found in a wide range of structurally or biologically interesting natural products , it’s plausible that Oxepane-4-carboxylic acid could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the synthesis of oxepanes can be influenced by various factors, including the presence of a gem-disubstituent (thorpe−ingold) effect .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxepane molecule .
Cellular Effects
It is known that oxepanes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that oxepanes can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that oxepanes can undergo various chemical reactions, which could potentially influence their stability, degradation, and long-term effects on cellular function .
Transport and Distribution
It is known that carboxylic acids can be transported and distributed within cells via specific transporters .
Subcellular Localization
It is known that the localization of molecules within cells can have significant effects on their activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxepane-4-carboxylic acid can be achieved through various methods. One common approach involves the ring expansion of dihydropyranes into oxepanes. This method is highly efficient and yields high amounts of the desired product . Another method involves the use of organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes . Additionally, the carboxylation of Grignard reagents with CO2 followed by protonation can also be used to prepare carboxylic acids .
Industrial Production Methods
Industrial production of oxepane-4-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The ring expansion of dihydropyranes and organocatalytic oxa-conjugate addition reactions are particularly favored due to their high efficiency and yield .
化学反応の分析
Types of Reactions
Oxepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxyl group and the cyclic ether structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize oxepane-4-carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxepane-4-carboxylate derivatives, while reduction reactions may produce oxepane-4-methanol .
類似化合物との比較
Oxepane-4-carboxylic acid can be compared with other similar compounds, such as oxetanes and tetrahydropyrans. These compounds share similar cyclic ether structures but differ in ring size and functional groups. Oxepane-4-carboxylic acid is unique due to its seven-membered ring and carboxyl group, which confer distinct chemical and biological properties .
List of Similar Compounds
- Oxetane
- Tetrahydropyran
- Dihydropyran
- Tetrahydrofuran
特性
IUPAC Name |
oxepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVJDHKNWWRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933747-23-0 | |
| Record name | oxepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
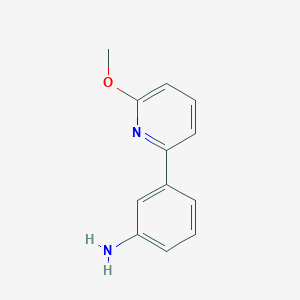
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)


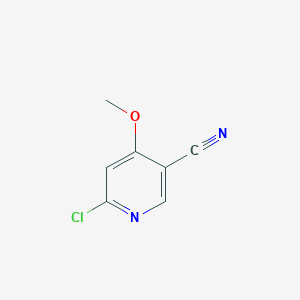

![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)

